molecular formula C14H11BrN2O3S B3304567 4-bromo-N-(2-oxoindolin-5-yl)benzenesulfonamide CAS No. 921836-41-1

4-bromo-N-(2-oxoindolin-5-yl)benzenesulfonamide

Cat. No. B3304567
CAS RN: 921836-41-1
M. Wt: 367.22 g/mol
InChI Key: RTPAHNLOHFNYNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-bromo-N-(2-oxoindolin-5-yl)benzenesulfonamide, also known as Y-39983, is a small molecule inhibitor that has been studied for its potential therapeutic uses in various diseases. The compound was first synthesized in 2000 by a group of Japanese researchers and has since been the subject of numerous scientific studies.

Mechanism of Action

Advantages and Limitations for Lab Experiments

One advantage of 4-bromo-N-(2-oxoindolin-5-yl)benzenesulfonamide is that it is a small molecule inhibitor that can be easily synthesized in the laboratory. The compound has been shown to be effective in reducing intraocular pressure in animal models of glaucoma and inhibiting the growth of various cancer cell lines. However, one limitation of the compound is that it may have off-target effects, which could limit its therapeutic potential.

Future Directions

There are several future directions for research on 4-bromo-N-(2-oxoindolin-5-yl)benzenesulfonamide. One area of research is in the development of new ROCK inhibitors that have improved selectivity and efficacy. Another area of research is in the development of new therapeutic applications for the compound, such as in the treatment of cardiovascular disease. Finally, further studies are needed to determine the long-term safety and efficacy of the compound in humans.

Scientific Research Applications

4-bromo-N-(2-oxoindolin-5-yl)benzenesulfonamide has been studied for its potential therapeutic uses in various diseases. One area of research has been in the treatment of glaucoma, a disease that causes damage to the optic nerve and can lead to blindness. Studies have shown that the compound can reduce intraocular pressure, which is a major risk factor for glaucoma.
Another area of research has been in the treatment of cancer. This compound has been shown to inhibit the growth of various cancer cell lines, including lung cancer, breast cancer, and prostate cancer. The compound works by inhibiting the activity of ROCK (Rho-associated protein kinase), which is involved in cell proliferation and migration.

properties

IUPAC Name

4-bromo-N-(2-oxo-1,3-dihydroindol-5-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrN2O3S/c15-10-1-4-12(5-2-10)21(19,20)17-11-3-6-13-9(7-11)8-14(18)16-13/h1-7,17H,8H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTPAHNLOHFNYNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)Br)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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